molecular formula C27H22N4O3 B4014469 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

Cat. No. B4014469
M. Wt: 450.5 g/mol
InChI Key: FEINOALQEVXBDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. For example, the synthesis of pyrazole and indolizinyl derivatives often involves cycloaddition reactions, acylation, and substitution reactions. Specific conditions such as the use of catalysts, temperature control, and protective group strategies are crucial for achieving high yields and desired selectivity (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by X-ray crystallography, NMR spectroscopy, and computational methods. These techniques allow for the detailed analysis of the molecular geometry, conformational stability, and electronic properties. For instance, crystallographic analysis can reveal the presence of intramolecular hydrogen bonding and π-π interactions that stabilize the molecule's structure (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present. The acetamide moiety, for example, can undergo hydrolysis, aminolysis, and various nucleophilic substitutions. The pyrazole and indolizinyl groups may participate in electrophilic substitution reactions, cycloadditions, and serve as ligands in metal complex formation, impacting the compound's overall reactivity and potential applications (Sarhan, Lateef, & Waheed, 2017).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are essential for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and are critical for the compound's application in material science and pharmaceutical formulations (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for predicting the compound's behavior in chemical reactions. Studies on related compounds reveal the importance of the electronic structure, the presence of electron-donating or withdrawing groups, and the molecule's geometry in determining its reactivity and stability (Sarhan, Lateef, & Waheed, 2017).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-18-23(27(34)31(29(18)2)20-13-7-4-8-14-20)28-26(33)25(32)24-22(19-11-5-3-6-12-19)17-21-15-9-10-16-30(21)24/h3-17H,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEINOALQEVXBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

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